molecular formula C18H19NO6S2 B2554881 1-(4-((3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone CAS No. 1797690-48-2

1-(4-((3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone

Cat. No. B2554881
CAS RN: 1797690-48-2
M. Wt: 409.47
InChI Key: SQDZPYZOZICTOF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the use of 4-(Azetidin-1-ylsulfonyl)phenylboronic acid derivatives, which have been utilized in chemical synthesis, particularly in the construction of bicyclic beta-lactam carboxylic esters. These derivatives play a crucial role in tandem Ireland-Claisen rearrangement and ring-closing alkene metathesis processes.


Molecular Structure Analysis

The empirical formula of this compound is C11H13NO and it has a molecular weight of 175.23 .


Chemical Reactions Analysis

The exploration of 3-phenoxy-1,4-diarylazetidin-2-ones, structurally related to 4-(Azetidin-1-ylsulfonyl)phenylboronic acid derivatives, has led to the discovery of potent antiproliferative compounds targeting tubulin.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are largely determined by its molecular structure. It has an empirical formula of C11H13NO and a molecular weight of 175.23 .

Scientific Research Applications

Synthetic Approaches

Research in the synthesis of compounds related to 1-(4-((3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone has demonstrated various synthetic methods. For instance, the synthesis of substituted azetidinones derived from dimers, incorporating sulfonamide rings and derivatives, highlights the significance of azetidinones scaffolds due to their biological and pharmacological potentials. These compounds are synthesized through condensation and annulation reactions, with their structures confirmed by various spectroscopic methods (Jagannadham et al., 2019).

Chemicoenzymatic Approaches

Additionally, the chemicoenzymatic synthesis of monobactams, using key intermediates derived from azetidinones, showcases the application of these compounds in developing antibacterial agents. These monobactams exhibit strong activity against gram-negative bacteria, excluding Pseudomonas aeruginosa, and display excellent stability to β-lactamases (Yamashita Haruo et al., 1988).

Mechanism of Action

These compounds have demonstrated significant activity in disrupting the microtubular structure in cancer cells, causing G2/M arrest and apoptosis.

properties

IUPAC Name

1-[4-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]sulfonylphenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO6S2/c1-13(20)14-3-7-17(8-4-14)27(23,24)19-11-18(12-19)26(21,22)16-9-5-15(25-2)6-10-16/h3-10,18H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQDZPYZOZICTOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)sulfonyl)phenyl)ethanone

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